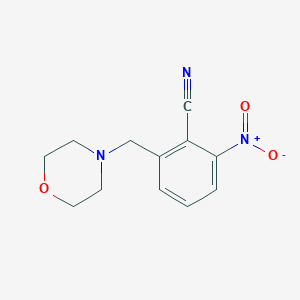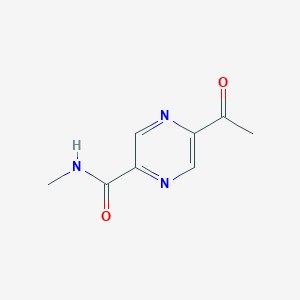
5-acetyl-N-methylpyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-acetyl-N-methylpyrazine-2-carboxamide: is an organic compound belonging to the pyrazine family. Pyrazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a pyrazine ring substituted with an acetyl group at the 5-position and a methylcarboxamide group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-N-methylpyrazine-2-carboxamide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors such as 2,3-diaminopyrazine with acetylacetone under acidic conditions.
Acetylation: The acetyl group can be introduced at the 5-position of the pyrazine ring using acetyl chloride in the presence of a base such as pyridine.
Methylation: The methylcarboxamide group can be introduced by reacting the acetylated pyrazine with methylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 5-acetyl-N-methylpyrazine-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives such as alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the acetyl or methylcarboxamide groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic catalysts, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted pyrazine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-acetyl-N-methylpyrazine-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, materials, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-acetyl-N-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its effects and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-Methyl-2-pyridone-5-carboxamide: A metabolic product of nicotinamide adenine dinucleotide (NAD) degradation with potential biological activities.
Pyrrolopyrazines: Nitrogen-containing heterocyclic compounds with a wide range of biological activities.
Uniqueness
5-acetyl-N-methylpyrazine-2-carboxamide stands out due to its specific substitution pattern on the pyrazine ring, which imparts unique chemical and biological properties
Propriétés
Formule moléculaire |
C8H9N3O2 |
|---|---|
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
5-acetyl-N-methylpyrazine-2-carboxamide |
InChI |
InChI=1S/C8H9N3O2/c1-5(12)6-3-11-7(4-10-6)8(13)9-2/h3-4H,1-2H3,(H,9,13) |
Clé InChI |
MTDNPNNYFHDXJP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN=C(C=N1)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


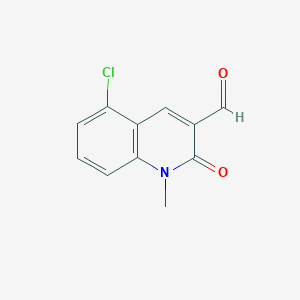

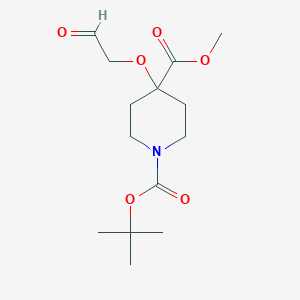
![[4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol](/img/structure/B13881683.png)
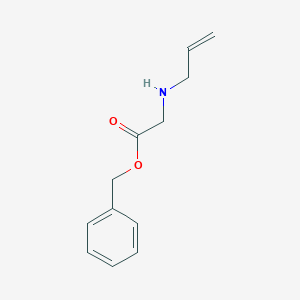
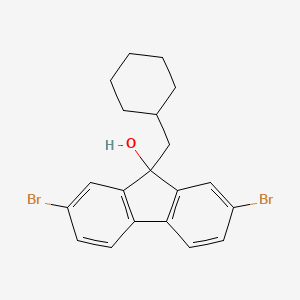
![6-Chloro-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13881700.png)

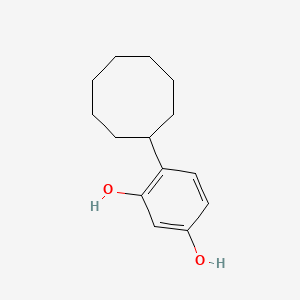

![{1-[(Benzyloxy)methyl]-4-iodo-1H-imidazol-5-yl}acetaldehyde](/img/structure/B13881726.png)
![2-[(3-Fluoropyridin-2-yl)amino]acetic acid](/img/structure/B13881735.png)
